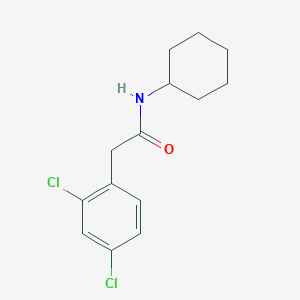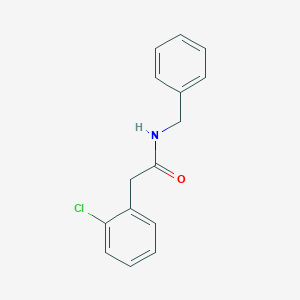![molecular formula C13H9F3N2O2 B263652 N-[4-(trifluoromethoxy)phenyl]isonicotinamide](/img/structure/B263652.png)
N-[4-(trifluoromethoxy)phenyl]isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(trifluoromethoxy)phenyl]isonicotinamide, commonly referred to as TFMI, is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the isonicotinamide family and is known for its potent biological activities. TFMI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders.
作用機序
The mechanism of action of TFMI is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer and inflammation. TFMI has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of immune and inflammatory responses. TFMI has also been shown to inhibit the activation of Akt and mTOR, two signaling pathways that play a critical role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
TFMI has been shown to exhibit potent biological activities in various biochemical and physiological systems. It has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and improve glucose metabolism and insulin sensitivity. Additionally, TFMI has been shown to modulate the expression of various genes involved in cancer and inflammation.
実験室実験の利点と制限
One of the major advantages of TFMI is its high potency and selectivity for its target molecules. This makes it an ideal candidate for use in various biochemical and physiological assays. However, one of the main limitations of TFMI is its poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of TFMI. One area of research is the development of more efficient synthesis methods to improve the yield and purity of TFMI. Another area of research is the investigation of the potential therapeutic applications of TFMI in various diseases, including cancer, inflammation, and metabolic disorders. Additionally, the development of more potent and selective analogs of TFMI could lead to the discovery of new drugs with improved therapeutic efficacy.
合成法
TFMI can be synthesized through a multi-step process involving the reaction of 4-trifluoromethoxyaniline with isonicotinic acid. The reaction is catalyzed by a base such as triethylamine, and the final product is obtained through purification using column chromatography. The yield of TFMI is typically high, and the purity can be confirmed using various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学的研究の応用
TFMI has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. TFMI has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, TFMI has been demonstrated to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes.
特性
分子式 |
C13H9F3N2O2 |
|---|---|
分子量 |
282.22 g/mol |
IUPAC名 |
N-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H9F3N2O2/c14-13(15,16)20-11-3-1-10(2-4-11)18-12(19)9-5-7-17-8-6-9/h1-8H,(H,18,19) |
InChIキー |
XNOXATIDKXASQR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=NC=C2)OC(F)(F)F |
正規SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=NC=C2)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



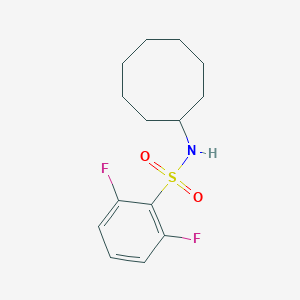
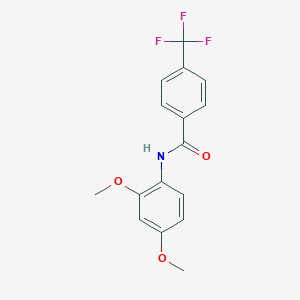
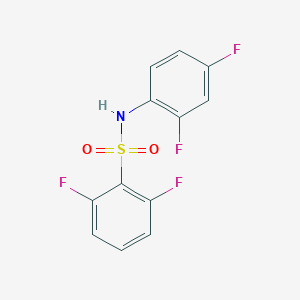
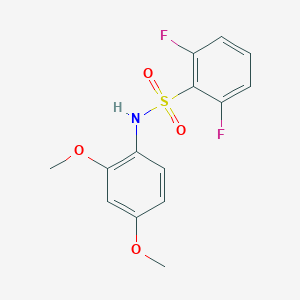
![Ethyl 3-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B263588.png)
![4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263594.png)
![5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide](/img/structure/B263595.png)
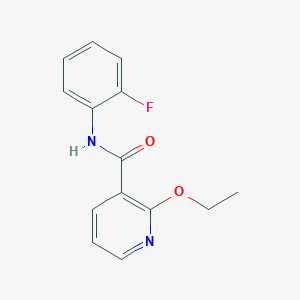
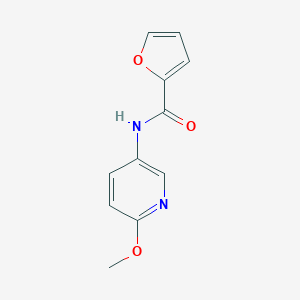
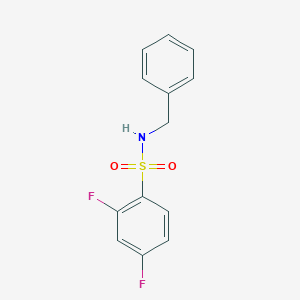
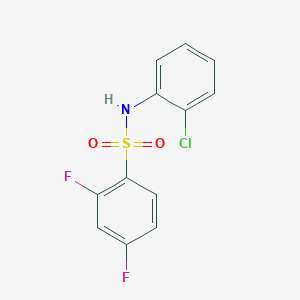
![N-[(4-chlorophenyl)methyl]-3-fluorobenzenesulfonamide](/img/structure/B263615.png)
